molecular formula C16H13Br2ClN2O3 B5553178 2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide

2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide

Cat. No.: B5553178
M. Wt: 476.5 g/mol
InChI Key: QSFCIJOKLOZGPB-DNTJNYDQSA-N
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Description

2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide, also known as CDB-2914, is a synthetic steroid compound that acts as a progesterone receptor modulator. It has been studied extensively for its potential use as a contraceptive and for its ability to treat various gynecological conditions.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel heterocyclic compounds derived from related acetohydrazide frameworks, investigating their structural properties through various spectroscopic and analytical techniques. For example, Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition activities, demonstrating the potential of these compounds in medicinal chemistry and enzyme inhibition studies Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to 2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide. These include investigations into their antimicrobial, antioxidant, and DNA-binding activities. For instance, Fekri and Zaky (2014) prepared complexes involving a structurally similar ligand and explored their antimicrobial and antioxidant activities, highlighting the potential application of such compounds in developing new antimicrobial agents and antioxidants Facile solid state ball milling as a green strategy to prepare 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes.

Molecular Docking and Enzyme Inhibition

The enzyme inhibition capabilities of similar compounds have been assessed through both experimental studies and molecular docking simulations. This approach helps in understanding the interaction between such compounds and biological targets, suggesting potential applications in drug design and discovery. Xue et al. (2022), for example, evaluated the xanthine oxidase inhibitory activities of a series of hydrazones, indicating their potential as novel inhibitors for therapeutic applications Synthesis, Biological Evaluation, and Molecular Docking Studies of Hydrazones as Novel Xanthine Oxidase Inhibitors.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-16-10(5-11(17)6-14(16)18)8-20-21-15(22)9-24-13-4-2-3-12(19)7-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCIJOKLOZGPB-DNTJNYDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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